molecular formula C20H22N2O4 B3503556 N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide

Cat. No.: B3503556
M. Wt: 354.4 g/mol
InChI Key: LTSQLQSSNULQRV-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide is a synthetic benzamide derivative characterized by a cyclopentylmethyl group substituted with a 4-methoxyphenyl moiety and a 4-nitrobenzamide functional group.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-26-18-10-6-16(7-11-18)20(12-2-3-13-20)14-21-19(23)15-4-8-17(9-5-15)22(24)25/h4-11H,2-3,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSQLQSSNULQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 1-(4-methoxyphenyl)cyclopentylmethylamine, which is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide and related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Functional Groups Reference
This compound Cyclopentylmethyl, 4-methoxyphenyl, 4-nitrobenzamide ~343.39 (calculated) Nitro, methoxy, benzamide Target
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide Cyclopentane, 4-methoxyphenyl, benzamide (no nitro group) 295.38 Methoxy, benzamide
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl, 4-nitrobenzamide ~304.75 (calculated) Nitro, chlorophenyl
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Thiazole ring, 4-methylphenyl, 5-phenyl, 4-methoxybenzamide ~390.45 (calculated) Thiazole, methoxy, benzamide
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide Cyclopentyl, thiazole, acetamide (no nitro group) ~393.50 (calculated) Thiazole, acetamide

Physicochemical Properties

  • Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogues (e.g., N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide) .

Biological Activity

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Cyclopentyl ring : Contributes to the steric properties affecting bioactivity.
  • Nitrobenzamide moiety : Known for its role in various biological activities.

The IUPAC name for this compound is N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-4-nitrobenzamide, with the molecular formula C20H22N2O4C_{20}H_{22}N_{2}O_{4} .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Signal Transduction Modulation : It can interfere with signaling pathways, impacting cell proliferation and apoptosis .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the growth of cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Cytokine Modulation

Recent investigations have highlighted its role in modulating cytokine production, particularly in inflammatory conditions. This suggests potential therapeutic applications in diseases characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Cytokine ModulationReduces cytokine levels in inflammatory models

Case Study: Anticancer Mechanism

In a study focusing on the anticancer effects of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated:

  • Dose-dependent inhibition : Higher concentrations resulted in greater inhibition of cell viability.
  • Apoptosis induction : Flow cytometry analysis revealed increased apoptotic cells upon treatment, confirming its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide
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N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide

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